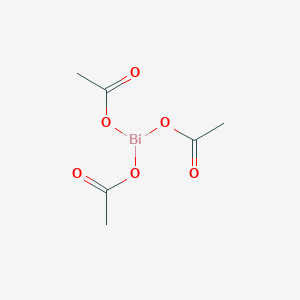
Cholesterylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its molecular formula C₃₃H₅₁N and a molecular weight of 461.76 g/mol . It is primarily used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
Cholesterylaniline can be synthesized through a series of chemical reactions involving cholesterol and aniline. The typical synthetic route involves the following steps:
Formation of Cholesteryl Chloride: Cholesterol is first converted to cholesteryl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amination Reaction: The cholesteryl chloride is then reacted with aniline in the presence of a base such as pyridine to form this compound.
The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the production process.
化学反应分析
Types of Reactions
Cholesterylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cholesteryl oxides, while reduction can produce cholesteryl amines.
科学研究应用
Cholesterylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological membranes and lipid-protein interactions due to its structural similarity to cholesterol.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
作用机制
The mechanism by which cholesterylaniline exerts its effects involves its interaction with biological membranes and proteins. Its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
相似化合物的比较
Cholesterylaniline can be compared with other similar compounds such as:
Cholesteryl Chloride: Used as an intermediate in the synthesis of this compound.
Cholesteryl Acetate: Another cholesterol derivative with different functional properties.
Aniline Derivatives: Compounds like N-phenylaniline, which share the phenylamine structure but differ in their lipid moiety.
This compound is unique due to its combination of a cholesterol backbone and aniline moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C33H51N |
|---|---|
分子量 |
461.8 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,32+,33-/m1/s1 |
InChI 键 |
QLUKVXBTMCXYMC-IVFUUCCDSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC5=CC=CC=C5)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



